2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
Description
2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a phenyl group via a thioether bond and substituted at the 5-position with a 3-(morpholinosulfonyl)phenyl moiety. This structural framework is characteristic of bioactive molecules, as 1,3,4-oxadiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c24-18(15-5-2-1-3-6-15)14-29-20-22-21-19(28-20)16-7-4-8-17(13-16)30(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXHOEKWQQNSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of a phenyl ring with morpholine-4-sulfonyl chloride.
Coupling reactions: The final step involves coupling the oxadiazole derivative with the sulfonylated phenyl ring and the phenylethanone moiety under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or desulfonylated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, including resistant ones. The incorporation of the morpholinosulfonyl group is believed to enhance this activity by improving solubility and bioavailability .
Antidepressant Potential
A study focused on synthesizing various oxadiazole derivatives demonstrated their potential antidepressant effects. The forced swimming test (FST) model was employed to evaluate the antidepressant activity of synthesized compounds, revealing that certain derivatives exhibited comparable efficacy to established antidepressants like fluoxetine . This suggests that 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone may also possess similar properties.
Anticonvulsant Properties
The anticonvulsant activity of oxadiazole derivatives has been explored in several studies. Compounds with similar structural features have shown effectiveness in reducing seizure activity in animal models. The mechanism is thought to involve modulation of voltage-gated sodium channels, which are critical in neuronal excitability . This opens avenues for further research into the anticonvulsant potential of the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of new compounds. In the case of 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone, modifications to the oxadiazole ring and the addition of various substituents can significantly alter its biological activity. Studies have indicated that specific substitutions can enhance receptor affinity and selectivity, leading to improved therapeutic outcomes .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Synthesis of 1,3,4-Oxadiazoles | Identified several derivatives with antidepressant activity comparable to fluoxetine | Supports potential use in treating depression |
| Anticonvulsant Activity Evaluation | Demonstrated efficacy in reducing seizure frequency in animal models | Suggests possible application in epilepsy treatment |
| Antimicrobial Testing | Showed significant inhibition against resistant bacterial strains | Highlights potential for developing new antibiotics |
Mechanism of Action
The mechanism by which 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The morpholine sulfonyl group and the oxadiazole ring are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The phenylethanone moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
The compound is compared below with structurally related 1,3,4-oxadiazole derivatives bearing variations in substituents, focusing on synthesis, biological activity, and physicochemical properties.
Key Observations :
Substituent Impact on Bioactivity: Pyrimidin-2-ylthiopropyl derivatives (e.g., 4a–g) exhibit significant cytotoxicity, with IC₅₀ values as low as 12 μM against cancer cell lines . In contrast, the 5-amino-1,3,4-thiadiazole derivative lacks reported activity, suggesting that electron-withdrawing groups (e.g., sulfonyl) or aromatic systems are critical for bioactivity . The morpholinosulfonyl group in the target compound may improve solubility and target binding compared to phenylsulfonyl or imidazole substituents .
Synthetic Routes :
- Most analogues are synthesized via nucleophilic substitution of 1,3,4-oxadiazole-2-thiols with phenacyl bromides (e.g., 4-substituted phenacyl bromides in acetone/K₂CO₃) .
- Triazole-containing derivatives (e.g., ) require multi-step sequences involving sodium ethoxide-mediated condensations .
Physicochemical and Pharmacokinetic Properties
Analysis :
- Higher hydrogen-bond acceptors in the target compound may enhance interactions with biological targets like enzymes or receptors.
Biological Activity
The compound 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18N4O5S
- Molecular Weight : 398.44 g/mol
- CAS Number : 2435548
The compound features a morpholinosulfonyl group attached to a phenyl ring and an oxadiazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole scaffold exhibit a variety of biological activities including:
- Antimicrobial Activity : Several derivatives have shown effectiveness against various pathogens.
- Antidepressant Activity : Some studies have highlighted the potential of oxadiazole derivatives in modulating serotonin receptors.
- Anticancer Properties : Preliminary studies suggest that certain oxadiazole derivatives can inhibit cancer cell proliferation.
Antidepressant Activity
In a study evaluating the antidepressant potential using the Forced Swimming Test (FST), certain oxadiazole derivatives demonstrated significant reductions in immobility duration, suggesting an antidepressant effect similar to fluoxetine. The binding affinity to serotonin receptors (5-HT1A) was assessed, revealing promising results for certain compounds with similar structural features to our target compound .
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the ability of oxadiazole derivatives to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Specific interactions with target proteins within microbial cells have been proposed based on molecular docking studies .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Initial assessments indicate favorable ADME properties suggesting good bioavailability and potential for therapeutic use. Toxicological evaluations are necessary to ascertain safety profiles in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
